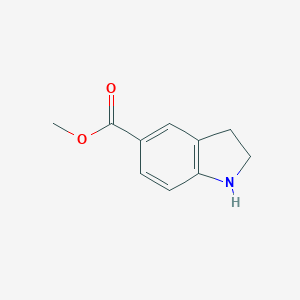

Methyl indoline-5-carboxylate

Description

Significance of Indoline (B122111) Core in Heterocyclic Chemistry

The indoline core is a fundamental heterocyclic system that has garnered immense interest from chemists due to its widespread occurrence and diverse applications. ekb.eg Its unique bicyclic structure provides a three-dimensional framework that is often a key determinant of biological activity.

The indoline scaffold is a near-ubiquitous component of a multitude of biologically active natural products, particularly alkaloids found in various plant, animal, and marine species. scispace.comrsc.orgrsc.org Many of these naturally occurring compounds exhibit significant pharmacological properties. rsc.org For instance, the essential amino acid tryptophan, a precursor to many indole-containing substances, underscores the fundamental role of this scaffold in biological systems. bohrium.comnjit.edu The indole (B1671886) nucleus, from which indoline is derived, is present in numerous alkaloids with potent physiological effects. rsc.org

In the realm of medicinal chemistry, the indoline scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.neteurekaselect.comnih.gov This versatility has made it a focal point for the design and development of new drugs targeting a wide range of diseases. researchgate.neteurekaselect.comnih.gov The indole nucleus and its derivatives are key components in drugs with antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. rsc.orgresearchgate.net The ability to functionalize the indoline ring at various positions allows for the creation of diverse chemical libraries for screening against different receptors. numberanalytics.com

The history of indole chemistry dates back to the 19th century, with its initial isolation from coal tar. numberanalytics.com The development of synthetic methods for creating the indole and, by extension, the indoline nucleus has been a central theme in organic chemistry. njit.edubohrium.com The Fischer indole synthesis, developed in 1883 by Emil Fischer, remains one of the most reliable methods for synthesizing substituted indoles. wikipedia.org Over the years, numerous other synthetic strategies have been developed, reflecting the enduring importance of this heterocyclic system. bohrium.comnih.gov These methods have been crucial for accessing the vast chemical space of indole and indoline derivatives for various applications. bohrium.com

Specific Focus: Methyl Indoline-5-carboxylate as a Key Building Block

Among the myriad of indoline derivatives, this compound has emerged as a particularly valuable synthetic intermediate. Its unique combination of a reactive indoline core and a strategically placed carboxylate group makes it a versatile tool for constructing more complex molecules.

This compound possesses a distinct set of structural and electronic features that govern its reactivity. The indoline ring system is amenable to various chemical transformations. The nitrogen atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. The methyl ester group at the 5-position provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. The compound is soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) but insoluble in water. chembk.com

| Property | Value |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| CAS Number | 141452-01-9 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water |

Table 1: Physicochemical Properties of this compound chembk.comchemicalbook.com

The utility of this compound as a building block is evident in its application in the synthesis of a variety of complex molecules. rsc.org It serves as an intermediate in the preparation of other indoline derivatives and can be incorporated into larger molecular frameworks. chembk.com For instance, it can be used in the synthesis of compounds with potential applications in materials science, such as organic light-emitting diodes (OLEDs), and in the pharmaceutical industry for the development of anticancer drugs. chembk.com Its ability to be readily converted into other functional groups makes it a valuable starting material for the construction of intricate molecular architectures.

Delineation from Indole-5-carboxylate Derivatives

A crucial distinction must be made between this compound and its aromatic analog, methyl indole-5-carboxylate. The defining difference lies in the nature of the five-membered nitrogen-containing ring.

| Feature | This compound | Methyl Indole-5-carboxylate |

| Ring System | Fused benzene (B151609) and pyrrolidine (B122466) ring | Fused benzene and pyrrole (B145914) ring |

| Aromaticity | The pyrrolidine ring is saturated and non-aromatic. | The pyrrole ring is aromatic, contributing to a planar 10-π electron system. bhu.ac.in |

| Reactivity | The reactivity is characteristic of a secondary aniline (B41778) and a saturated heterocyclic system. The nitrogen is more basic, and the C2 and C3 positions are susceptible to oxidation (dehydrogenation) to form the corresponding indole. | The reactivity is governed by the aromaticity of the indole ring. It typically undergoes electrophilic substitution, preferentially at the C3 position. bhu.ac.in |

| Synthesis | Often synthesized by the reduction of methyl indole-5-carboxylate. sigmaaldrich.com | Can be prepared by methods such as the Fischer indole synthesis or esterification of indole-5-carboxylic acid. chemicalbook.comrsc.org |

The presence of the aromatic pyrrole ring in methyl indole-5-carboxylate makes it a precursor in the synthesis of this compound. sigmaaldrich.com The reactivity of the indole derivative is dominated by electrophilic substitution reactions, whereas the indoline derivative's chemistry is more akin to that of a substituted aniline, with the nitrogen atom being more nucleophilic. This fundamental structural and electronic difference dictates their respective applications in organic synthesis.

This compound: Properties, Synthesis, and Applications

This compound is a specific derivative of the indoline scaffold that serves as a valuable intermediate in various fields of chemical research.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol chembk.com |

| CAS Number | 141452-01-9 chembk.com |

| Appearance | Solid |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. chembk.com |

| Boiling Point | Approximately 250°C chembk.com |

Synthesis

The primary route for the synthesis of this compound involves the chemical reduction of its aromatic precursor, methyl indole-5-carboxylate. sigmaaldrich.com This transformation specifically targets the double bond within the pyrrole ring of the indole structure, saturating it to form the corresponding pyrrolidine ring of the indoline.

Research Applications

This compound is a versatile building block utilized in several areas of research:

Organic Synthesis: It serves as a key intermediate for the synthesis of more complex and substituted indoline derivatives. chembk.com Its functional groups, the secondary amine and the methyl ester, provide handles for a variety of chemical transformations.

Medicinal Chemistry: The indoline scaffold is a recognized pharmacophore, and this compound is employed in the synthesis of novel compounds with potential therapeutic applications, including the development of anti-cancer agents. chembk.com

Materials Science: This compound has found utility as an intermediate in the creation of materials for electronic applications, such as organic light-emitting diodes (OLEDs). chembk.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAPQJBMJBCZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617968 | |

| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141452-01-9 | |

| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Indoline 5 Carboxylate and Its Derivatives

Established and Novel Synthetic Routes

A primary and direct route to methyl indoline-5-carboxylate involves the reduction of its aromatic counterpart, methyl indole-5-carboxylate. The resonance-stabilized aromatic system of the indole (B1671886) nucleus presents a challenge, requiring specific catalytic or chemical methods to achieve selective hydrogenation of the pyrrole (B145914) ring.

Heterogeneous catalytic hydrogenation is a well-established, though challenging, method for the reduction of indoles to indolines. acs.org The process typically involves a metal catalyst, such as platinum on carbon (Pt/C), and a source of hydrogen. nih.gov Due to the stability of the indole ring, the reaction often requires an acid activator to protonate the indole at the C-3 position, generating an iminium ion intermediate that is more susceptible to hydrogenation. nih.gov

However, the hydrogenation of substrates like methyl indole-5-carboxylate is comparatively slow. acs.orgnih.gov The electron-withdrawing nature of the carboxylate group at the 5-position deactivates the indole ring, making the reduction more difficult. Consequently, achieving high yields often necessitates increased catalyst loading and higher hydrogen pressure compared to unsubstituted or electron-rich indoles. acs.orgnih.gov A common side reaction is the over-hydrogenation of the indoline (B122111) product to form octahydroindole, which requires careful control of reaction conditions to ensure selectivity. acs.org

Table 1: Representative Conditions for Catalytic Hydrogenation of Indoles

| Parameter | Condition | Source |

| Catalyst | Platinum on Carbon (Pt/C) | acs.orgnih.gov |

| Co-Catalyst/Activator | p-Toluenesulfonic acid (p-TSA) | acs.orgnih.gov |

| Solvent | Water | acs.orgnih.gov |

| Challenge with Substrate | The rate of hydrogenation for methyl indole-5-carboxylate is slow due to the electron-withdrawing substituent, requiring higher catalyst loading. | acs.orgnih.gov |

Chemical reduction using complex metal hydrides offers an alternative to catalytic hydrogenation. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for the reduction of various functional groups. smolecule.com While these reagents are more typically used for reducing esters or ketones, under specific conditions, they can reduce the indole nucleus. For instance, lithium aluminum hydride has been used to reduce indole derivatives to their corresponding indolines. rsc.org The reactivity and selectivity of the hydride reagent are crucial, as the ester group of methyl indole-5-carboxylate is also susceptible to reduction. Careful selection of the reagent and reaction conditions is necessary to favor the reduction of the pyrrole ring over the ester functionality.

A novel and efficient method for the reduction of indoles involves a lanthanide/B(C₆F₅)₃-promoted hydroboration reaction using pinacolborane (HBpin). organic-chemistry.orgutuvolter.fiacs.orgorganic-chemistry.orgnih.gov This approach provides excellent yields for a range of indole substrates, including those with electron-withdrawing groups. organic-chemistry.org The reaction is thought to proceed through the formation of an indole-borane intermediate, which is then reduced by HBpin and other in-situ generated borane (B79455) species. utuvolter.fiacs.orgorganic-chemistry.org This method has shown potential for large-scale synthesis and is applicable to the production of various nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org

Table 2: Optimized Conditions for Lanthanide-Promoted Indole Reduction

| Component | Loading/Condition | Source |

| Lanthanide Catalyst | 10 mol % Y[N(TMS)₂]₃ | organic-chemistry.org |

| Co-Catalyst | 10 mol % B(C₆F₅)₃ | organic-chemistry.org |

| Reducing Agent | Pinacolborane (HBpin) | organic-chemistry.org |

| Additive | 10 mol % p-trifluoromethylaniline (PTFMA) | organic-chemistry.org |

| Solvent | Toluene | organic-chemistry.org |

| Temperature | 50 °C | organic-chemistry.org |

An alternative to reducing an existing indole ring is to construct the indoline core through intramolecular cyclization. These methods build the bicyclic structure from a suitably functionalized acyclic precursor, often involving the formation of a key carbon-nitrogen bond.

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for synthesizing indolines. organic-chemistry.org This method typically starts with a β-arylethylamine substrate that has a directing group, such as picolinamide (B142947) (PA), attached to the nitrogen atom. organic-chemistry.orgorganic-chemistry.org The directing group positions the palladium catalyst in proximity to an ortho C-H bond on the aromatic ring, facilitating a C-H activation and subsequent C-N bond formation to close the five-membered ring. organic-chemistry.org

This approach features high efficiency, mild operating conditions, and tolerance for a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org The use of a removable directing group like picolinamide adds to the synthetic utility of the method. organic-chemistry.org The catalytic cycle is believed to involve a Pd(II)/Pd(IV) mechanism. organic-chemistry.org Beyond palladium, other transition metals like copper have also been used to mediate similar intramolecular C-H aminations. acs.org Furthermore, transition-metal-free approaches, such as iodine-mediated oxidative intramolecular amination, provide another route to indolines via the cleavage of unactivated C(sp³)-H and N-H bonds. nih.gov

Table 3: Typical Reaction Components for Pd-Catalyzed Intramolecular C-H Amination

| Component | Example | Purpose | Source |

| Substrate | Picolinamide (PA)-protected β-arylethylamine | Indoline Precursor | organic-chemistry.org |

| Catalyst | Pd(OAc)₂ | Facilitates C-H activation/C-N coupling | organic-chemistry.org |

| Oxidant | PhI(OAc)₂ | Regenerates the active Pd(II) catalyst | organic-chemistry.org |

| Protecting Group | Picolinamide (PA) | Directing Group | organic-chemistry.org |

Cyclization Reactions Leading to the Indoline Nucleus

Reductive Cyclization of Nitroarenes

The reductive cyclization of nitroarenes stands as a significant strategy for constructing N-heterocycles, including indoles and indolines. This process generally involves the reduction of a nitro group on an aromatic ring that is suitably substituted to allow for an intramolecular cyclization.

One classic example is the Baeyer–Emmerling indole synthesis, which utilizes the reduction of ortho-nitrocinnamic acid. rsc.org The mechanism involves the conversion of the nitro group to a nitroso intermediate, which is pivotal for the formation of the five-membered ring. rsc.org More modern approaches often employ transition metal catalysts to facilitate the reduction of the nitro group using carbon monoxide (CO) or a CO surrogate. Catalysts such as Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ have been used, though often requiring harsh conditions. beilstein-journals.org

To circumvent the need for high-pressure gaseous CO, which requires specialized safety equipment, researchers have developed methods using CO surrogates like formate (B1220265) esters. unimi.it For instance, the palladium-catalyzed reductive cyclization of substituted o-nitrostyrenes can be effectively carried out using phenyl formate. The proposed mechanism involves the formation of an o-nitrosostyrene intermediate, which undergoes intramolecular cyclization to an N-hydroxyindole that is subsequently deoxygenated by another equivalent of CO to yield the final indole product. unimi.it This method has proven tolerant of various functional groups, including esters, amides, and halogens. unimi.it Similarly, the Reissert indole synthesis involves treating ortho-nitrotoluenes with diethyl oxalate, followed by reduction, which leads to cyclization and decarboxylation to form an indole carboxylic acid derivative. rsc.org The activation of the nitro group often proceeds via a single electron transfer from the metal catalyst, a key step that differentiates it from other reducible functional groups and allows for high selectivity. unimi.it

Aza-Michael-Smiles Strategy

A sophisticated and efficient route to C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, structurally related to the target compound, employs a domino reaction sequence involving an aza-Michael addition followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) and subsequent heteroaromatization. nih.govnih.gov This strategy begins with a methyl 2-arylacrylate substrate specifically designed with activating groups on the aromatic ring to facilitate the SNAr reaction. nih.gov

The process is initiated by the conjugate (aza-Michael) addition of a primary amine to the activated acrylate (B77674). This is followed by an intramolecular cyclization where the newly introduced nitrogen attacks the aromatic ring, displacing a leaving group (like fluorine) in an SNAr reaction to form the indoline ring. nih.govnih.gov Although an indoline is the initial cyclized product, oxidative heteroaromatization occurs to furnish the more stable indole scaffold. nih.gov This final oxidation step can proceed even under nominally anhydrous conditions, likely due to dissolved oxygen in the solvent. nih.gov

The reaction is typically performed using equimolar amounts of the acrylate and a primary amine with a base like potassium carbonate in a solvent such as DMF. nih.gov The versatility of this method has been demonstrated with a range of primary amines, yielding the desired indole products in good to excellent yields.

Table 1: Synthesis of C5-Substituted Indole-3-Carboxylates via Aza-Michael-SNAr Strategy This table showcases the reaction of methyl 2-(2-fluoro-5-nitrophenyl)acrylate with various primary amines to yield C5-substituted indole-3-carboxylate (B1236618) derivatives. Data sourced from Molecules (2022). nih.gov

| Amine (RNH₂) | Product | Yield (%) |

|---|---|---|

| n-Hexylamine | Methyl 1-hexyl-5-nitro-1H-indole-3-carboxylate | 80 |

| n-Propylamine | Methyl 5-nitro-1-propyl-1H-indole-3-carboxylate | 92 |

| Isopropylamine | Methyl 1-isopropyl-5-nitro-1H-indole-3-carboxylate | 74 |

| Cyclohexylamine | Methyl 1-cyclohexyl-5-nitro-1H-indole-3-carboxylate | 61 |

| Benzylamine | Methyl 1-benzyl-5-nitro-1H-indole-3-carboxylate | 88 |

Functionalization of Pre-existing Indoline Systems

An alternative to building the heterocyclic core from scratch is the direct functionalization of an existing indoline ring. This approach is often more step-economical, particularly for creating complex derivatives.

C-H Activation Methodologies on Indolines

Direct C-H bond functionalization has emerged as a powerful tool for modifying indoline scaffolds, avoiding the need for pre-functionalized substrates. researchgate.netnih.gov These reactions are typically catalyzed by transition metals like palladium, rhodium, ruthenium, and cobalt, which can selectively activate C-H bonds on the benzene (B151609) portion of the indoline. researchgate.netrsc.org

A common strategy involves the use of a directing group, which is temporarily installed on the indoline nitrogen. This group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. researchgate.net This approach has been used to achieve selective C-H activation at the C4, C5, C6, and C7 positions. researchgate.net For example, a palladium-catalyzed sequential Heck reaction followed by C-H activation and amination with di-tert-butyldiaziridinone has been developed to synthesize indolines. The process is believed to proceed through a palladacycle intermediate. nih.gov Other methods, such as those catalyzed by Rh(III) or Ru(II), have been used for the regioselective hydroarylation and alkenylation of indolines, often employing easily removable directing groups. researchgate.netacs.org

Regioselective Functionalization at C-5 Position

Achieving selective functionalization at the C-5 position of the indoline ring is crucial for the synthesis of this compound and its analogs. Several methodologies have been developed to target this specific site.

One notable method employs Bismuth(III) triflate (Bi(OTf)₃) as a Lewis acid catalyst to promote the regioselective alkylation of indolines at the C-5 position using trichloroacetimidates as alkylating agents. rsc.org Another approach offers a metal-free alternative, using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a promoter and solvent to facilitate the C-5 alkylation of indolines with various aryl aldehydes. This method is highly regioselective and proceeds efficiently for both N-H free and N-protected indolines. nih.gov

Furthermore, direct iodination of the C-5 position has been achieved under metal-free conditions. This reaction provides a versatile handle for further modifications, as aryl iodides are valuable precursors in cross-coupling reactions. researchgate.net These diverse methods provide a toolkit for chemists to introduce substituents specifically at the C-5 carbon of the indoline core.

Table 2: Comparison of Methodologies for Regioselective C-5 Functionalization of Indolines This table summarizes different catalytic systems and conditions for the specific functionalization at the C-5 position of the indoline ring.

| Method | Catalyst / Promoter | Key Features | Source |

|---|---|---|---|

| Alkylation | Bismuth(III) triflate | Lewis acid-catalyzed; Uses trichloroacetimidate (B1259523) alkylating agents. | rsc.org |

| Alkylation | HFIP (metal-free) | Functions as both promoter and solvent; Works for N-H and N-protected indolines. | nih.gov |

| Iodination | Metal-free | Direct iodination via a proposed radical pathway; Mild conditions. | researchgate.net |

Borylation via Iridium-Catalyzed C-H Activation

Iridium-catalyzed C-H borylation is a powerful and increasingly popular method for the functionalization of heterocycles, including indolines. This reaction introduces a boronic ester (such as a BPin group) onto the aromatic ring, which serves as a highly versatile synthetic handle for subsequent cross-coupling reactions to form C-C, C-N, or C-O bonds. rsc.orgrsc.org

The regioselectivity of the borylation can often be controlled by directing groups on the indoline nitrogen. For instance, N-H borylation can direct a subsequent C-H borylation to the C7 position. researchgate.net While directing to the C5 position is less common, the principles of directed C-H activation are well-established. Some protocols have been developed that are ligand-free, simplifying the reaction setup and affording borylated indoles in good yields with high regioselectivity. rsc.org This strategy has been successfully applied in the synthesis of complex natural products like duocarmycin derivatives, where C-H activation at the C7-equivalent position of an indole was a key step. rsc.org The resulting borylated intermediate is stable enough for further reactions but can be readily converted to other functional groups, demonstrating the synthetic utility of this iridium-catalyzed transformation. rsc.orgacs.org

Green Chemistry Approaches in Indoline Synthesis

In line with the principles of sustainable development, green chemistry approaches for indole and indoline synthesis are gaining significant traction. These methods aim to reduce waste, avoid hazardous reagents, use benign solvents, and improve energy efficiency. nih.gov

Key green strategies include:

Use of Greener Solvents: Shifting from traditional organic solvents to more environmentally friendly options like water or ethanol (B145695), or performing reactions under solvent-free conditions. beilstein-journals.orgorientjchem.org

Alternative Energy Sources: Employing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. orientjchem.orgtandfonline.com

Multicomponent Reactions (MCRs): Designing reactions where multiple starting materials are combined in a single step to form a complex product. MCRs are inherently atom-economical and reduce the number of synthetic steps and purification processes. rsc.org

Greener Catalysts: Replacing toxic or expensive metal catalysts with more sustainable alternatives. This includes the use of biocatalysts like enzymes (e.g., α-chymotrypsin), organocatalysts, or highly reusable nanocatalysts. beilstein-journals.orgorientjchem.org

For example, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been achieved using microwave irradiation in water or under solvent-free conditions, often with high yields. orientjchem.org Multicomponent syntheses of the indole core itself have been developed that proceed under mild, metal-free conditions in ethanol, showcasing high atom economy and a convergent approach. rsc.org These methods represent a significant shift towards more sustainable and efficient manufacturing of valuable heterocyclic compounds. nih.gov

Microwave Irradiation Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtandfonline.comopenmedicinalchemistryjournal.com This technique has been successfully applied to various indole syntheses, including classical reactions like the Fischer, Bischler, and Madelung syntheses. nih.gov

Microwave irradiation has also been effectively used in multicomponent reactions to synthesize complex indole derivatives. sioc-journal.cn For example, a three-component domino reaction of phenylglyoxal (B86788) monohydrate, an aromatic amine, and 4-hydroxycoumarin (B602359) under microwave conditions with a catalytic amount of trifluoroacetic acid provides a straightforward route to multi-substituted indoles. sioc-journal.cn Similarly, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized by exposing a neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com One-pot, three-component syntheses of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] have also been achieved with high efficiency under microwave irradiation. rsc.org

The following table summarizes various microwave-assisted syntheses of indole derivatives:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Bischler Indole Synthesis | Anilines, Phenacyl Bromides | Microwave (560 W), Solvent-free | 2-Arylindoles | 52-75 | sciforum.net |

| Three-Component Domino Reaction | Phenylglyoxal monohydrate, Aromatic amine, 4-Hydroxycoumarin | Trifluoroacetic acid, Microwave | Multi-substituted indoles | High | sioc-journal.cn |

| Palladium-Catalyzed Heterocyclization | Functionalized Anilines | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, Microwave (60°C) | 2-Methyl-1H-indole-3-carboxylates | 94 | mdpi.com |

| One-Pot, Three-Component Synthesis | Hydrazines, DMADs, Isatin, Active methylene (B1212753) compounds | Microwave, Solvent-free | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] | Satisfying | rsc.org |

| Sonogashira Coupling/Cyclization | 2-Iodoaniline, Terminal alkyne, Aryl iodide | PdCl₂(PPh₃)₂, CuI, Microwave (60-90°C) | Polysubstituted indoles | Moderate to Excellent | nih.gov |

Utilization of Sustainable Solvents (e.g., Water, Ionic Liquids)

The use of sustainable solvents is a cornerstone of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. csic.es Ionic liquids (ILs), which are salts with low melting points, offer unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive alternatives to volatile organic compounds. researchgate.netscispace.comnih.gov

Water has been successfully employed as a solvent for the synthesis of various indole derivatives. For instance, the Fischer indole synthesis can be catalyzed by SO3H-functionalized ionic liquids in an aqueous medium, allowing for convenient separation of the indole products and regeneration of the catalyst. rsc.org The synthesis of spiro[indole-quinazoline] derivatives has also been achieved in water using a reusable magnetic nanocatalyst. jsynthchem.com

Ionic liquids have been utilized both as solvents and catalysts in indole synthesis. scispace.com For example, a chloroaluminate ionic liquid can serve as both the solvent and catalyst in the Fischer indole synthesis. scispace.com Task-specific ionic liquids, such as those with sulfonic acid functional groups, have been used as recyclable catalysts for the Michael addition of indoles to electron-deficient olefins. openmedicinalchemistryjournal.com The synthesis of 3-(indol-3-yl)-3-hydroxyindolin-2-ones and symmetrical 3,3-di(indol-3-yl)indolin-2-ones can be controlled by using different ionic liquids as catalyst solvents at room temperature. nih.gov

Nanocatalyst and Green Catalyst Applications

Nanocatalysts and other green catalysts offer significant advantages in organic synthesis, including high catalytic activity, selectivity, and recyclability. mdpi.com These catalysts often enable reactions to proceed under milder conditions and with lower catalyst loadings.

Magnetic nanocatalysts, such as SbCl₃@Fe₃O₄/g-C₃N₄, have been developed for the green synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. Similarly, silver-based magnetic nanocatalysts have proven effective in synthesizing various heterocycles, including those with an indole core, through multicomponent reactions. tandfonline.com Copper oxide nanoparticles have also been employed as a recyclable catalyst for the N-arylation of indoles. researchgate.net

Other green catalysts, such as lactic acid, have been used for the solvent-free synthesis of naphthopyranopyrimidines in good yields and short reaction times. mdpi.com The use of a Lewis acid–surfactant–SiO₂-combined (LASSC) nanocatalyst has been reported for the synthesis of bis(indolyl)methanes under microwave irradiation. tandfonline.com

Multicomponent Reactions and Solvent-Free Conditions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and efficient. arkat-usa.org When combined with solvent-free conditions, MCRs represent a particularly green synthetic strategy.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been used to synthesize peptoid derivatives from 3-methyl-1H-indole-5-carboxylic acid, an amine, an aldehyde, and an isocyanide in methanol (B129727) at room temperature.

Solvent-free conditions have been successfully applied to the synthesis of various indole derivatives. For instance, the synthesis of bis(indolyl)methanes can be achieved by grinding indole and an aromatic benzaldehyde (B42025) with a LASSC nanocatalyst under microwave irradiation without any solvent. tandfonline.com Similarly, the synthesis of spiro[indoline-3,5-pyrido[2,3-d:6,5-d']dipyrimidine]-pentaone derivatives has been accomplished using a Fe₃O₄/GO/Au-Ag nanocomposite catalyst under solvent-free conditions. tandfonline.com

Enantioselective Synthesis of Chiral Indoline-5-carboxylate Derivatives

The development of methods for the enantioselective synthesis of chiral indoline derivatives is of great importance due to their prevalence in biologically active molecules. chinesechemsoc.orgsioc-journal.cn Asymmetric catalysis provides the most direct and efficient route to these valuable compounds.

Asymmetric Hydrogenation of Indoles

Asymmetric hydrogenation of indoles is a powerful and atom-economical method for the synthesis of chiral indolines. chinesechemsoc.orgdicp.ac.cnrsc.org This transformation has been successfully achieved using various transition metal catalysts, including those based on iridium, rhodium, and palladium. chinesechemsoc.orgdicp.ac.cn

The iridium-catalyzed asymmetric hydrogenation of unprotected 2-phenyl-1H-indole using a chiral bisphosphine-thiourea ligand (ZhaoPhos) has been shown to produce the corresponding chiral indoline with high yield and excellent enantioselectivity. chinesechemsoc.org This catalytic system is also effective for the hydrogenation of 2-alkyl- and 2,3-disubstituted unprotected indoles. chinesechemsoc.org

Palladium-catalyzed asymmetric hydrogenation of unprotected 3-substituted indoles has been accomplished using a sterically hindered chiral bisphosphine ligand (Wing-Phos), affording chiral 3-substituted indolines in high yields and enantioselectivities. dicp.ac.cn A palladium-catalyzed asymmetric hydrogenation of racemic α-alkyl or aryl-substituted indole-2-acetates via a dynamic kinetic resolution process has also been developed, providing access to chiral indolines with exocyclic stereocenters. acs.org

The following table provides examples of asymmetric hydrogenation of indoles:

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| Unprotected 2-phenyl-1H-indole | Ir/ZhaoPhos | Chiral 2-phenylindoline | 99 | 98 | chinesechemsoc.org |

| Unprotected 3-substituted indoles | Pd/Wing-Phos | Chiral 3-substituted indolines | ≤99 | ≤94.4:5.6 er | dicp.ac.cn |

| Racemic α-aryl-substituted indole-2-acetates | Pd-catalyst/Acid | Chiral indolines with exocyclic stereocenters | Excellent | Excellent | acs.org |

| N-Boc-protected 3-methyl-indole | Ru((R,R)-SINpEt)₂ | Chiral octahydroindole | High | High | nih.gov |

Asymmetric Borylative Dearomatization of Indole-2-carboxylates

Asymmetric borylative dearomatization is a novel strategy for the synthesis of chiral indolines. This reaction involves the dearomatization of the indole ring through the formation of a carbon-boron bond. nih.govibs.re.kr

A copper(I)-catalyzed enantioselective borylative dearomatization of indole-2-carboxylates has been developed. nih.gov This reaction utilizes a chiral bisphosphine-Cu(I) catalyst and a diboron (B99234) reagent to achieve the regio- and enantioselective addition of a borylcopper(I) species to the indole. nih.govccspublishing.org.cn Subsequent diastereoselective protonation of the resulting copper(I) enolate yields chiral indoline derivatives with two consecutive stereogenic centers in excellent diastereo- and enantioselectivity. nih.govccspublishing.org.cn The electron-withdrawing substituent at the 2-position of the indole is crucial for facilitating the addition of the borylcopper(I) species. ccspublishing.org.cn

Metal-free catalytic approaches for the borylative dearomatization of indoles have also been explored, offering a complementary method to transition metal-based systems. nih.gov

Enantioselective Alkene Amination Reactions

Enantioselective intramolecular amination of alkenes represents a powerful and direct approach for the synthesis of chiral indolines. These methods often utilize transition metal catalysts to facilitate the cyclization of tethered aminoalkenes, forming the heterocyclic ring with high levels of stereocontrol.

A notable advancement in this area is the copper-catalyzed enantioselective hydroamination/cyclization of N-sulfonyl-2-allylanilines. nih.gov This method provides an efficient route to enantioenriched 2-methylindolines, which are valuable substructures in medicinal chemistry. nih.gov The reaction employs a copper(II) salt in conjunction with an amino-acid-derived chiral ligand and uses 1,4-cyclohexadiene (B1204751) as a mild hydrogen atom source. nih.gov This approach has achieved the highest enantioselectivity reported for the hydroamination of 2-allylaniline-derived substrates, affording a range of N-sulfonyl-2-methylindolines in up to 90% enantiomeric excess (ee). nih.gov Several of the resulting indoline products are crystalline, which allows for potential further enantiomeric enrichment through recrystallization. nih.gov

The scope of this copper-catalyzed hydroamination has been explored with various substrates. The reaction conditions are generally mild, though they can require elevated temperatures (100-110 °C). nih.gov The choice of the nitrogen-protecting group has been shown to influence the reaction's efficiency. nih.gov

| Substrate (N-Protecting Group) | Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Ms | [Cu(II)] (15 mol%) + Chiral Ligand | 100 | 65 | 88 |

| N-SO2Ar (Ar = 3,5-di-tert-butyl-4-methoxyphenyl) | [Cu(II)] (20 mol%) + Chiral Ligand | 110 | 62 | 90 |

| N-SES | [Cu(II)] (20 mol%) + Chiral Ligand | 110 | 55 | 89 |

Beyond hydroamination, copper(II)-catalyzed enantioselective alkene aminooxygenation has also been developed by the Chemler group for synthesizing chiral indoline derivatives. ccspublishing.org.cn This reaction utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical (TEMPO) as an oxygen source, leading to the formation of aminooxygenated indoline products. ccspublishing.org.cn Furthermore, this strategy has been expanded into an enantioselective intramolecular alkene amination/intermolecular Heck-type coupling cascade, allowing for the introduction of additional complexity in a single operation. ccspublishing.org.cn

Organocatalytic Approaches (e.g., Intramolecular Michael Addition)

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metal catalysts. The intramolecular aza-Michael addition is a key organocatalytic strategy for the enantioselective synthesis of nitrogen-containing heterocycles, including indolines. nih.govacs.org This reaction involves the conjugate addition of an internal amine nucleophile to an α,β-unsaturated system, creating a new stereocenter as the ring closes.

A highly effective method for the asymmetric synthesis of 2-substituted indolines utilizes bifunctional amino(thio)urea catalysts. nih.gov These catalysts operate through a noncovalent, hydrogen-bonding activation mechanism. nih.gov The thiourea (B124793) moiety activates the α,β-unsaturated ester (the Michael acceptor) via hydrogen bonding, while the tertiary amine group acts as a Brønsted base, deprotonating the aniline (B41778) nitrogen (the Michael donor) to initiate the cyclization. This dual activation mode enables the reaction to proceed with high versatility and enantioselectivity for a wide range of substrates. nih.gov

The reaction conditions are typically mild, proceeding at room temperature in solvents like toluene. The catalyst loading is generally low, making the process efficient. This approach has been successfully applied to the synthesis of various indoline-2-carboxylates.

| Substrate (R group on aniline) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| H | Bifunctional Aminothiourea | Toluene | 95 | 91 |

| 7-Me | Bifunctional Aminothiourea | Toluene | 96 | 92 |

| 7-F | Bifunctional Aminothiourea | Toluene | 98 | 90 |

| 5-Br | Bifunctional Aminothiourea | Toluene | 99 | 93 |

This organocatalytic intramolecular aza-Michael reaction provides a valuable and complementary alternative to metal-catalyzed methods for producing chiral indoline derivatives, underscoring the power of noncovalent interactions in achieving high levels of stereocontrol. nih.govunige.ch

Advanced Reaction Mechanisms and Spectroscopic Analyses of Methyl Indoline 5 Carboxylate Transformations

Mechanistic Investigations of Reaction Pathways

Mechanistic studies are crucial for understanding and optimizing catalytic processes. For methyl indoline-5-carboxylate, investigations have centered on elucidating the intermediates and transition states involved in C-H activation, which is a key step in the functionalization of the indoline (B122111) core.

Palladium catalysis is a powerful tool for C-H functionalization. beilstein-journals.org In the context of indole (B1671886) derivatives, these reactions often proceed with high regioselectivity, enabling the targeted modification of the heterocyclic scaffold. bohrium.com

A key intermediate implicated in the benzylation of indoles is the (η3-benzyl)palladium(II) complex. mdpi.comdntb.gov.ua This intermediate is typically generated in situ from a palladium(0) precursor and a benzyl (B1604629) source, such as benzyl alcohol or benzyl methyl carbonate. mdpi.comnih.gov Mechanistic studies suggest that the (η3-benzyl)palladium(II) complex is the active species that engages in the C-H activation step. mdpi.com The formation of this intermediate from benzyl alcohol is particularly noteworthy as it represents a direct and atom-economical approach to generating the active catalyst, with water as the only byproduct. mdpi.com In this system, water plays a crucial role by activating the hydroxyl group of the benzyl alcohol and stabilizing the resulting hydroxide ion, which facilitates the formation of the cationic Pd(II) species necessary for the subsequent C-H activation. mdpi.com

A plausible mechanism for the C3-benzylation of indoles involves the initial formation of the π-benzyl-Pd intermediate. This is followed by deprotonation of the indole N-H by a base, generating an indolyl anion which then acts as a nucleophile. nih.gov

The (η3-benzyl)palladium(II) intermediate is instrumental in the regioselective activation of the C3–H bond of the indole nucleus. mdpi.com This selectivity is a common feature in the functionalization of indoles, driven by the electronic properties of the heterocyclic ring. Mechanistic studies, including 1H NMR monitoring, have shown deuterium incorporation at the C3-position when the reaction is conducted in D2O, providing evidence for the C-H activation event at this site. mdpi.com

Table 1: Key Features of Palladium-Catalyzed C-H Activation

| Feature | Description | Reference |

| Catalytic Intermediate | (η3-benzyl)palladium(II) complex | mdpi.com |

| Primary Site of Activation | C3–H bond of the indole ring | mdpi.com |

| Mechanism Type | Domino reaction involving C-H activation and benzylic functionalization | mdpi.com |

| Role of Water | Activates benzyl alcohol and stabilizes hydroxide ion | mdpi.com |

Ruthenium catalysts have emerged as highly effective alternatives for C-H activation, often exhibiting unique reactivity and selectivity profiles compared to palladium systems. researchgate.net They are particularly valued for their stability and compatibility with a wide range of functional groups. mdpi.com

A central feature of ruthenium-catalyzed C-H activation is the formation of a metallacycle intermediate. The size of this ring, typically five- or six-membered, is a critical determinant of the reaction's regioselectivity. nih.gov In the case of indole derivatives, the directing group's position on the indole scaffold dictates which C-H bond is presented to the ruthenium center for activation.

For instance, an ester directing group can facilitate the formation of an uncommon six-membered metallacycle, leading to exclusive C3-alkenylation of indole derivatives. nih.gov This high site selectivity is attributed to the geometric constraints imposed by the six-membered ruthenacycle intermediate. nih.gov In contrast, other directing groups might favor the formation of a more common five-membered metallacycle. nih.gov Mechanistic studies provide strong evidence for the formation of these challenging six-membered ruthenacycles in carboxylate-assisted C7-H activation of indoles. nih.gov

The carboxyl group, as present in this compound, can serve as an effective directing group in ruthenium-catalyzed C-H functionalization. mdpi.com This "carboxylate assistance" has been extensively studied and provides a powerful strategy for controlling regioselectivity. mdpi.commdpi.com The carboxylate coordinates to the ruthenium center, positioning the catalyst to activate a specific C-H bond, often in the ortho position.

In the context of indole-5-carboxylic acids, the carboxyl group can direct C-H functionalization at the C4 and C6 positions. mdpi.com Furthermore, carboxylate-assisted ruthenium-catalyzed C7-H activation has been achieved, proceeding through the formation of a six-membered ruthenacycle. nih.gov This approach has enabled amidations and alkenylations at the C7 position under remarkably mild conditions. nih.gov Detailed kinetic studies have elucidated the formation of a ruthenium amide as a key step preceding the C-H bond scission. nih.gov The reaction is believed to proceed through a base-assisted internal electrophilic-type substitution (BIES) mechanism. nih.gov

Table 2: Regioselectivity in Ruthenium-Catalyzed C-H Activation of Indoles

| Directing Group Position | Site of C-H Functionalization | Proposed Intermediate | Reference |

| C3 (Aldehyde) | C4 | Six-membered transition state | mdpi.com |

| C5 (Carboxylic Acid) | C4 and C6 | Not specified | mdpi.com |

| N-Pivaloyl | C7 | Six-membered ruthenacycle | nih.gov |

| C4 (Ester) | C3 | Six-membered ruthenacycle | nih.gov |

Intramolecular Carbene Insertion Reactions

The synthesis of the indoline core via intramolecular carbene insertion into a C-H bond represents a powerful strategy for constructing the C2-C3 bond of the heterocyclic ring. This method typically involves the generation of a metal carbene intermediate from a suitable precursor, which then undergoes an insertion reaction into a proximal C-H bond on the aniline (B41778) ring. For substrates related to this compound, this transformation allows for the creation of a bicyclic system with a high degree of stereocontrol, particularly in asymmetric synthesis.

Research into donor/donor carbenes, which are metal carbenes flanked by two electron-donating groups, has demonstrated their utility in the enantioselective synthesis of various indolines. sioc-journal.cnresearchgate.net The requisite diazo precursors for these carbenes can often be generated in situ from the corresponding hydrazone, enhancing the practicality of the methodology. sioc-journal.cn The reaction is influenced by both steric and electronic factors. For instance, in unsymmetrical aniline substrates, the regioselectivity of the C-H insertion can be a competition between insertion into the more electron-rich C-H bond and the less sterically hindered position. The choice of catalyst, often a chiral rhodium or copper complex, is crucial in dictating the enantioselectivity of the product. researchgate.net Studies have shown that increasing the steric bulk at the insertion site can dramatically enhance the degree of stereoselectivity observed. sioc-journal.cn

Furthermore, enzymatic catalysts have been explored for carbene transfer reactions to functionalize N-substituted indolines. These biocatalytic systems can proceed via a stepwise, radical-mediated mechanism, offering an alternative to traditional transition-metal catalysis for C-H insertion.

Radical Cyclization Mechanisms

Radical cyclization offers a versatile and efficient pathway for the formation of the indoline ring system. These reactions proceed through radical intermediates and are known for their high speed and selectivity, often favoring the formation of five- and six-membered rings. rsc.org A common strategy for synthesizing indoline cores involves a 5-exo-trig radical cyclization. cas.org This process typically involves three main steps: selective generation of a radical, the intramolecular cyclization step, and the quenching of the resulting cyclized radical to form the final product. rsc.org

In the context of forming structures analogous to this compound, a radical can be generated on a side chain attached to the nitrogen of an aniline precursor. This radical then attacks an appropriately positioned double bond, leading to the formation of the five-membered indoline ring. The regioselectivity of the cyclization is governed by Baldwin's rules, with the 5-exo pathway being kinetically favored over a potential 6-endo pathway. cas.orgrsc.org

Interestingly, depending on the stability of the radical intermediates, unexpected reaction pathways can emerge. In some cases, the initial 5-exo-trig cyclization can be followed by a ring-expansion reaction, leading to the formation of a more stable six-membered quinoline structure alongside the expected indoline product. cas.org The propagation of the radical chain can occur through different mechanisms; for instance, 5-exo-trig cyclizations onto the C2 position of an indole precursor are often propagated by hydrogen atom abstraction from a donor like tributyltin hydride. rsc.org

Electro-oxidation Induced Reductive Elimination Pathways

While direct studies on electro-oxidation induced reductive elimination for this compound are specific, the underlying principles can be understood from advancements in C-H activation catalysis, particularly involving high-valent metal intermediates. The key step in many catalytic C-H functionalization cycles is the reductive elimination from a metal center to form the new C-C or C-heteroatom bond. Controlling the pathway of this step is crucial for reaction selectivity and efficiency.

In palladium catalysis, for example, C-H activation often proceeds through a Pd(II) intermediate, which is then oxidized to a high-valent Pd(IV) species. Reductive elimination from this Pd(IV) center generates the final product and regenerates the active Pd(II) catalyst. The challenge lies in directing the reductive elimination to favor the desired bond formation (e.g., C-F, C-O, C-N) over competing pathways. prepchem.com

The selectivity of the reductive elimination pathway can be profoundly influenced by the ligand environment around the metal center. The development of specialized ligands, such as bulky amino amides, has been shown to selectively promote C(sp³)–F reductive elimination from a Pd(IV)–F intermediate while suppressing undesired C(sp³)–O formation. Stereochemical analyses have revealed that different pathways can be operative simultaneously; the desired C–F bond formation may proceed with retention of configuration via an inner-sphere mechanism, while a competing C–O bond formation occurs through an Sₙ2-type mechanism with inversion of configuration. prepchem.com Elucidating these distinct mechanisms is fundamental to rationally designing catalysts that can control reductive elimination and achieve high selectivity in challenging C-H functionalization reactions applicable to complex molecules like substituted indolines.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

The structure of this compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum in deuterated chloroform (CDCl₃), the aromatic protons on the benzene (B151609) ring appear as distinct signals in the downfield region. Specifically, the proton at the C4 position and the proton at the C6 position typically appear as doublets or doublets of doublets, coupled to each other and to the proton at C7. The aliphatic protons of the pyrrolidine (B122466) ring (C2 and C3) resonate in the upfield region as triplets, characteristic of the -CH₂-CH₂- system. The methyl ester protons (-OCH₃) are observed as a sharp singlet, typically around 3.8 ppm, while the N-H proton of the indoline ring gives a broad singlet. sioc-journal.cn

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield. The aromatic carbons (C3a, C4, C5, C6, C7, and C7a) appear in the typical aromatic region (107-156 ppm), while the aliphatic carbons (C2 and C3) and the methyl ester carbon (-OCH₃) are found in the upfield region. sioc-journal.cn

Interactive Data Table: ¹H NMR Data for this compound Solvent: CDCl₃, Reference:

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4, H-6 | 7.77 | dd | J = 4.0, 2.7 Hz |

| H-7 | 6.55 | d | J = 8.6 Hz |

| N-H | 4.30 | brs | - |

| -OCH₃ | 3.86 | s | - |

| H-2 | 3.66 | t | J = 8.6 Hz |

Interactive Data Table: ¹³C NMR Data for this compound Solvent: CDCl₃, Reference:

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.5 |

| C-7a | 156.0 |

| C-4 | 130.7 |

| C-6 | 128.7 |

| C-3a | 126.1 |

| C-5 | 119.6 |

| C-7 | 107.4 |

| -OCH₃ | 51.5 |

| C-2 | 47.3 |

Deuterium Incorporation Studies in C-H Activation

Deuterium incorporation studies are a crucial mechanistic tool for investigating C-H activation and other reaction pathways involved in the synthesis and functionalization of indoline derivatives. By replacing hydrogen with its heavier isotope, deuterium, chemists can probe whether a specific C-H bond is broken during a reaction and if that bond-breaking step is rate-determining.

For instance, in transition metal-catalyzed C-H functionalization reactions, performing the reaction in the presence of a deuterium source (like deuterated solvents or reagents) can lead to deuterium incorporation at the site of C-H activation. The observation of H/D exchange indicates that the C-H cleavage step is reversible. This technique has been used to study the mechanism of C7 arylation of indoles, where deuterium labeling experiments confirmed that C-H cleavage is reversible under the catalytic conditions.

Furthermore, the kinetic isotope effect (KIE), determined by comparing the reaction rates of a deuterated and non-deuterated substrate, provides insight into the rate-determining step. A significant KIE value (typically >2) suggests that C-H bond breaking is involved in the slowest step of the reaction. Conversely, a KIE value near 1 indicates that C-H cleavage is fast and not rate-limiting. These studies are essential for optimizing reaction conditions and designing more efficient catalysts for the selective functionalization of the indoline scaffold.

Assignment of Chemical Shifts and Coupling Constants

The precise assignment of signals in the NMR spectra of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

In the ¹H NMR spectrum, the aromatic protons at positions C-4 and C-6 are assigned based on their multiplicity and coupling constants. They appear as a doublet of doublets due to coupling with each other (meta-coupling, small J) and with the C-7 proton (ortho-coupling, larger J). The C-7 proton appears as a doublet, coupled only to the C-6 proton.

The aliphatic protons at C-2 and C-3 of the saturated ring system are assigned based on their chemical environment. The C-2 protons, being adjacent to the nitrogen atom, are typically more deshielded and appear further downfield than the C-3 protons. Both sets of protons appear as triplets, as they are each coupled to the two protons on the adjacent carbon, with a typical vicinal coupling constant (J) of around 8.5-8.6 Hz. The singlet for the three methyl ester protons is readily assigned due to its characteristic chemical shift and integration value of 3H. The broad singlet corresponding to the N-H proton is identifiable by its characteristic shape and its tendency to exchange with D₂O.

The carbon signals are assigned using HSQC, which correlates each carbon atom with its directly attached proton(s), and by comparison with calculated spectra and data from similar indoline structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint." For this compound, the FT-IR spectrum provides definitive evidence for its key structural features, including the secondary amine, the aromatic ring, the aliphatic portions, and the carboxylate group.

Identification of Functional Groups

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the specific vibrational modes of its functional groups. The indoline ring contains a secondary amine (N-H), which is readily identifiable. The ester functional group (-COOCH₃) gives rise to a strong carbonyl (C=O) stretching absorption, one of the most prominent signals in the spectrum. Additionally, vibrations associated with the benzene ring and the aliphatic C-H bonds of the saturated five-membered ring provide further structural confirmation.

Key vibrational frequencies and their assignments are detailed in the table below. The presence of a sharp, medium-intensity peak in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching of the secondary amine. The C-H stretching vibrations are bifurcated, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the CH₂ groups in the indoline ring and the methyl ester appearing just below 3000 cm⁻¹. The intense carbonyl (C=O) stretch of the saturated ester is typically observed in the 1735-1750 cm⁻¹ range. Further bands corresponding to C-N and C-O stretching, as well as aromatic C=C stretching and C-H bending, complete the spectroscopic profile.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | C₆H₃ Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2960 | Medium |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

Analysis of Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the N-H group of the indoline ring) and hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the ester group) allows for the formation of intermolecular hydrogen bonds in the condensed phase of this compound. These interactions can be observed in the FT-IR spectrum through characteristic changes in the position and shape of the absorption bands.

Specifically, the N-H stretching frequency is sensitive to hydrogen bonding. In a non-interacting (gas phase or dilute solution in a non-polar solvent) environment, the N-H stretch would appear as a sharp band at a higher wavenumber. In the solid state or as a neat liquid, the formation of N-H···O=C hydrogen bonds causes this band to broaden and shift to a lower frequency (a redshift). This shift is a direct consequence of the weakening of the N-H bond as it donates its proton to the oxygen of a neighboring molecule. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network within the sample. For indoline derivatives, these interactions are significant in dictating the supramolecular assembly in the solid state.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecular ion is measured with very high accuracy, allowing for the unambiguous determination of its elemental formula.

For this compound (C₁₀H₁₁NO₂), the monoisotopic mass is calculated to be 177.078979 Da chemspider.com. In an HRMS experiment, typically using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺, with an expected m/z value of approximately 178.0862. The high precision of HRMS allows this measured value to be distinguished from other chemical formulas with the same nominal mass.

Electron ionization (EI) mass spectrometry would generate a molecular ion (M⁺˙) at m/z = 177. This molecular ion is often subject to fragmentation, providing valuable structural information. The fragmentation pattern of this compound is dictated by the stability of the resulting ions. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire carbomethoxy group.

Plausible Fragmentation Pathways:

Loss of a methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond would result in the formation of an acylium ion at m/z 146. This is often a favorable pathway for methyl esters.

[C₁₀H₁₁NO₂]⁺˙ → [C₉H₈NO]⁺ + •OCH₃ (m/z 146)

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group would lead to a fragment at m/z 118.

[C₁₀H₁₁NO₂]⁺˙ → [C₈H₈N]⁺ + •COOCH₃ (m/z 118)

These fragmentation patterns, summarized in the table below, help to confirm the connectivity of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Predicted m/z |

|---|---|---|---|

| Molecular Ion [M]⁺˙ | C₁₀H₁₁NO₂ | 177.078979 | 177 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.086254 | 178 |

| Fragment [M-OCH₃]⁺ | C₉H₈NO⁺ | 146.060040 | 146 |

X-ray Crystallography and Diffraction Studies

While specific experimental crystal structure data for this compound is not widely published, the principles of X-ray crystallography allow for a detailed prediction of its solid-state structure and intermolecular interactions. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice.

Determination of Crystal Structure and Molecular Conformation

An X-ray diffraction experiment on a suitable single crystal of this compound would reveal its crystal system, space group, and unit cell dimensions. The indoline ring system itself is composed of a planar benzene ring fused to a non-planar, saturated five-membered ring. The conformation of this five-membered ring (typically an "envelope" or "twist" conformation) would be precisely determined.

The orientation of the methyl carboxylate substituent relative to the plane of the indoline ring is a key conformational feature. Steric and electronic factors would dictate the torsion angles between the ring and the C(aryl)-C(carbonyl) and O(carbonyl)-C(methyl) bonds. It is expected that the ester group would be nearly coplanar with the aromatic ring to maximize conjugation, though some twisting may occur to alleviate steric strain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π–π Stacking)

The packing of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. For this compound, the most significant of these is expected to be hydrogen bonding.

Hydrogen Bonds: The secondary amine (N-H) group is a potent hydrogen bond donor. The most likely hydrogen bond acceptor is the carbonyl oxygen (C=O) of the ester group on an adjacent molecule. This would lead to the formation of N-H···O hydrogen bonds. Such interactions are a dominant feature in the crystal structures of related indole and indoline derivatives, often leading to the formation of chains or dimeric motifs that organize the molecules into well-defined supramolecular architectures nih.govnih.gov.

Together, these interactions would create a stable, three-dimensional crystalline framework, the precise nature of which could be fully elucidated by a dedicated X-ray diffraction study.

Polymorphism Studies

Following a comprehensive search of scientific literature, no specific studies detailing the polymorphism of this compound were found. Polymorphism refers to the ability of a solid material to exist in multiple forms or crystal structures. While patent documents mention that related compounds may exist in various polymorphic forms, dedicated research identifying, isolating, or characterizing different polymorphs of this compound is not publicly available at this time.

Computational Chemistry and Theoretical Studies

Detailed computational and theoretical studies specifically focused on this compound are not extensively available in the reviewed scientific literature. The following sections outline the types of analyses that are common in computational chemistry; however, specific data for this compound could not be located.

Density Functional Theory (DFT) Calculations

No dedicated Density Functional Theory (DFT) studies for this compound were identified in available scholarly articles. DFT is a powerful computational method used to investigate the electronic structure of molecules. Such studies provide fundamental insights into the molecule's properties and reactivity. While DFT calculations have been performed on the related aromatic compound, methyl indole-5-carboxylate, this data is not applicable to the saturated heterocyclic ring system of this compound.

Geometry Optimization and Energetic Analysis

Specific research articles detailing the geometry optimization and energetic analysis of this compound using DFT could not be found. This type of analysis is crucial for determining the most stable three-dimensional conformation of the molecule (its equilibrium geometry) and calculating its thermodynamic properties, such as total energy, enthalpy, and Gibbs free energy. Without such studies, precise data on bond lengths, bond angles, and dihedral angles of the optimized structure remains undetermined.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the accessible literature. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. The absence of specific DFT studies means that the energies of these orbitals and the resulting energy gap for this compound have not been computationally characterized.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were located. An MEP map is a visual tool that illustrates the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This analysis is valuable for predicting how the molecule will interact with other reagents and its potential sites for chemical reactions.

Simulation of Spectroscopic Data

There is no available research that presents simulated spectroscopic data (such as IR, Raman, or NMR spectra) for this compound derived from DFT calculations. Computational simulations of spectra are used to complement and aid in the interpretation of experimental data. By calculating theoretical vibrational frequencies or chemical shifts, researchers can make more definitive assignments of the signals observed in laboratory measurements.

Applications of Methyl Indoline 5 Carboxylate and Its Advanced Derivatives in Research

Chemical Building Block in Advanced Organic Synthesis

The indoline (B122111) nucleus is a privileged scaffold in organic chemistry, and the presence of a methyl carboxylate group at the 5-position provides a functional handle for a wide array of chemical transformations. This makes methyl indoline-5-carboxylate a valuable precursor for constructing diverse and complex molecules.

This compound serves as a key intermediate for the synthesis of more complex, fused heterocyclic systems. biosynce.com The dearomatization of indole (B1671886) precursors via cycloaddition reactions is a reliable method for converting simple planar molecules into structurally intricate, stereoselective ring systems. acs.orgpolimi.it

Research has demonstrated that indoles featuring electron-withdrawing groups, such as a methyl carboxylate group at the 5-position, are well-tolerated in these reactions. acs.org For instance, in Zinc(II)-catalyzed formal [4+2] and [3+2] cycloadditions with 1,2-diaza-1,3-dienes, substituted indoles efficiently produce polycyclic fused indoline frameworks. polimi.it This methodology allows for the synthesis of diverse scaffolds, including:

Tetrahydro-1H-pyridazino[3,4-b]indoles polimi.it

Tetrahydropyrrolo[2,3-b]indoles polimi.it

These complex scaffolds are central molecular architectures found in nature and pharmaceuticals, and their synthesis is crucial for exploring new chemical and biological spaces. polimi.it

The core structure of this compound is frequently used as a building block to create a variety of functionalized derivatives. biosynce.com The indoline scaffold itself is a significant component in numerous biologically active compounds, making the synthesis of its derivatives a key focus in organic and medicinal chemistry. ekb.eg

The ester group at the 5-position can be modified or used as a directing group for further reactions, allowing for the introduction of diverse functionalities onto the indoline ring. Synthetic methods often focus on creating these derivatives through processes like intramolecular aryl C-N bond formation, which can be catalyzed by metals such as iron and copper to yield a wide range of benzo-fused heterocycles. acs.org The ability to prepare this compound from its indole precursor, methyl indole-5-carboxylate, is a well-established transformation that provides access to this versatile starting material. scientificlabs.co.uksigmaaldrich.comchemicalbook.com

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. Indole-based scaffolds are important substrates in MCRs for generating medicinally relevant heterocyclic compounds. rsc.org

For example, MCRs involving indole derivatives have been used to synthesize piperidine-fused indole chemotypes that resemble natural alkaloids. An MCR between an N-substituted indole, methyl glycine (B1666218) ester, and formaldehyde (B43269) can yield γ-tetrahydrocarboline derivatives in excellent yields. Another approach uses 3-methylindole, formaldehyde, and an amine hydrochloride salt to construct indole-fused seven-membered heterocycles, such as oxadiazepine derivatives. rsc.org These reactions highlight the utility of the indole/indoline core in rapidly building molecular complexity.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Indole derivatives are frequently used as substrates in these transformations. Specifically, methyl indole-5-carboxylate, the direct precursor to the indoline title compound, can participate in cross dehydrogenative coupling reactions. sigmaaldrich.comsigmaaldrich.com

In a similar vein, research on iron-catalyzed oxidative cross-coupling reactions has shown that electron-deficient indoles, such as methyl 1H-indole-6-carboxylate and 1H-indole-5-carbonitrile, are viable substrates. nih.gov These compounds successfully couple with quinoxalinones, demonstrating that the presence of an electron-withdrawing group is compatible with this type of transformation. This suggests the potential for this compound and its derivatives to be employed in similar C-H functionalization and cross-coupling strategies to create more elaborate molecular structures. nih.govmdpi.com

Applications in Medicinal Chemistry Research

The indoline scaffold is a core component of many biologically active compounds, making this compound a molecule of significant interest in drug discovery and development. ekb.eg Its role as a key intermediate allows for the synthesis of a wide range of potential therapeutic agents.

This compound is utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer and antiepileptic drugs. biosynce.comalfa-chemistry.com Its precursor, methyl indole-5-carboxylate, is also recognized as a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders and cancer. chemimpex.comottokemi.com The structural framework of these molecules allows for modifications that can enhance biological activity, making them valuable assets in the drug discovery pipeline. chemimpex.com

The following table summarizes some of the documented research applications of this compound and its direct precursors in medicinal chemistry.

| Application Area | Compound Type | Role |

| Oncology | Anti-cancer drugs | Intermediate biosynce.com |

| Neurology | Antiepileptic drugs | Intermediate for synthetic experiments alfa-chemistry.com |

| General Pharmaceuticals | Active Pharmaceutical Ingredients (APIs) | Key Intermediate chemimpex.comottokemi.com |

| Neurological Disorders | Therapeutics | Key Intermediate chemimpex.com |

Rational Drug Design and Scaffold Modification

The indoline ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. mdpi.comresearchgate.net this compound provides a valuable starting point for rational drug design, where its structure is systematically modified to optimize interaction with a specific biological target. The ester group at the 5-position and the nitrogen atom of the indoline ring are key handles for chemical modification, allowing for the introduction of various substituents to explore the chemical space and enhance pharmacological activity. chemimpex.com

Scaffold modification of the indoline core is a common strategy in the development of novel therapeutic agents. For instance, researchers have modified the indoline scaffold to create inhibitors for various enzymes and receptors. nih.gov In one study, an in-house library of compounds was screened, leading to the identification of an indoline derivative as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. acs.org This initial hit guided the design and synthesis of new analogues with improved activity. The versatility of the indoline scaffold allows for its incorporation into more complex molecular architectures, such as spirooxindoles, which have shown remarkable antiproliferative activity. mdpi.com